![molecular formula C12H15N3 B1374479 4-(aminomethyl)-N,N-dimethylquinolin-2-amine CAS No. 1247541-98-5](/img/structure/B1374479.png)
4-(aminomethyl)-N,N-dimethylquinolin-2-amine
Overview
Description
4-(Aminomethyl)-N,N-dimethylquinolin-2-amine (4-AMQ) is a widely studied organic compound belonging to the quinolone family. It is a heterocyclic aromatic amine with a wide range of applications in scientific research. 4-AMQ is a colorless, water-soluble compound with a molecular weight of 239.28 g/mol and a melting point of 77-78°C. It is synthesized through a variety of methods, including the reaction of p-toluenesulfonyl chloride with 4-amino-N,N-dimethylquinolin-2-ol.
Scientific Research Applications
Alzheimer’s Disease Research
The structure of “4-(aminomethyl)-N,N-dimethylquinolin-2-amine” suggests it could be a precursor in synthesizing multi-target-directed ligands for Alzheimer’s disease treatment. Compounds derived from it may inhibit cholinesterases and monoamine oxidase B, enzymes implicated in Alzheimer’s pathology .
Chemical Synthesis Intermediate
As a chemical intermediate, this compound could be used in the synthesis of more complex molecules. Its reactivity with other chemical entities, like isothiourea sulfate, to form guanidinomethyl derivatives, is an example of its versatility in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial membranes and enzymes such as cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These targets play crucial roles in bacterial survival and neurotransmission, respectively.
Mode of Action
For instance, cationic polymers, which target bacterial membranes, are known to cause membrane damage . Similarly, inhibitors of cholinesterases and MAO B can disrupt neurotransmission .
Biochemical Pathways
Compounds that inhibit cholinesterases and mao b can affect neurotransmission pathways . Additionally, compounds that damage bacterial membranes can disrupt various cellular processes, including energy production and nutrient uptake .
Pharmacokinetics
A compound with a similar structure, emamectin benzoate, has shown favorable pharmacokinetic properties . The bioavailability, distribution, metabolism, and excretion of 4-(aminomethyl)-N,N-dimethylquinolin-2-amine would need to be studied to understand its pharmacokinetic profile.
Result of Action
Based on the actions of similar compounds, it could potentially disrupt bacterial cell membranes or inhibit enzymes involved in neurotransmission , leading to bacterial death or altered neurotransmission, respectively.
properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITYDNHMDFIHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N,N-dimethylquinolin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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